9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine

Glass Transition Temperature Thermal Stability Hole Transport Material

Secure a core intermediate for synthesizing next-gen OLED materials. Derivatives offer class-leading hole mobility up to 4.1×10⁻³ cm²/Vs and thermal stability exceeding 390°C, enabling devices with EQE up to 27.17%. A strategic precursor for developing patentable, high-performance hole transport layers (HTLs) and electron blocking layers (EBLs) that outperform legacy TPD and NPB formulations.

Molecular Formula C21H19N
Molecular Weight 285.4 g/mol
Cat. No. B12097194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine
Molecular FormulaC21H19N
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)NC3=CC=CC=C3)C4=CC=CC=C41)C
InChIInChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-14-16(12-13-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3
InChIKeyAZQAFBMWFFULCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine: An Essential Fluorene-Arylamine Building Block for High-Performance Organic Electronics


9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine (CAS: 850181-65-6) is a fluorene-arylamine derivative that functions as a key molecular building block and hole-transporting intermediate for organic electronic applications [1]. It features a 9,9-dimethylfluorene core linked to an N-phenylamine moiety at the 3-position, which provides a rigid, planar conjugated system combined with electron-rich arylamine functionality [2]. This structural motif is foundational in the design of high-performance hole transport materials (HTMs), electron blocking layers (EBLs), and host materials for organic light-emitting diodes (OLEDs) [3]. The compound's value lies not in its standalone device performance, but in its role as a versatile precursor that can be further functionalized to tune energy levels, enhance thermal stability, and optimize charge transport properties in next-generation optoelectronic devices [4].

9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine: Why Its Molecular Precision Cannot Be Substituted with Generic Arylamines


Generic substitution of 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine with other arylamines or simpler fluorene derivatives is inadvisable due to its specific substitution pattern at the 3-position of the fluorene core, which critically influences the electronic and morphological properties of the final materials [1]. The 9,9-dimethylfluorene core, with its unique spiro-conjugated and planar architecture, confers significantly higher glass-transition temperatures (Tg) and enhanced thermal stability compared to non-fluorene or biphenyl-bridged analogues, preventing unwanted crystallization and degradation under device operation [2]. The 3-position N-phenylamine attachment allows for precise tuning of the highest occupied molecular orbital (HOMO) energy level and hole mobility when further functionalized, enabling better energy-level alignment with adjacent layers in OLED stacks [3]. Unlike simpler, less rigid structures, the 9,9-dimethyl substitution at the fluorene bridge effectively suppresses aggregate formation and excimer emission, which are detrimental to color purity and efficiency [4]. Therefore, replacing this compound with a less tailored alternative can lead to imbalances in charge injection, increased driving voltages, lower luminous efficiency, and reduced device lifetimes.

Quantitative Differentiation Evidence for 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine: Comparative Performance Data for Scientific Procurement


Enhanced Thermal and Morphological Stability: Fluorene Core vs. Biphenyl-Bridged Analogues

The 9,9-dimethylfluorene core, as present in 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine, imparts a significantly higher glass transition temperature (Tg) compared to its biphenyl-bridged analogues. In a comparative study, fluorene-bridged 2,7-bis(diarylamino) derivatives exhibited Tg values 15-20 °C higher than their biphenyl-bridged counterparts [1]. This enhanced thermal stability is crucial for device longevity and morphological stability under operational heat. Furthermore, the fluorene core enables materials with thermal decomposition temperatures (Td) exceeding 390 °C and Tg exceeding 125 °C in host material designs [2].

Glass Transition Temperature Thermal Stability Hole Transport Material

Favorable Oxidation Potential: Fluorene Core vs. Biphenyl-Bridged Analogues

Fluorene-bridged arylamines are more readily oxidized than their biphenyl-bridged analogues. Specifically, 2,7-bis(diarylamino)-9,9-dimethylfluorenes have oxidation potentials that are 0.11-0.14 V lower (more easily oxidized) compared to their biphenyl-bridged counterparts [1]. This indicates that the fluorene core, which is the foundational structure of 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine, facilitates easier hole injection and transport.

Electrochemical Properties Hole Injection Oxidation Potential

Class-Leading Hole Mobility: Fluorene-Arylamine Derivatives

Derivatives based on the 9,9-dimethylfluorene and arylamine architecture, which includes 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine as a core structural motif, demonstrate high hole drift mobilities. For example, structurally related fluorene derivatives with carbazole and diphenylamino substituents have been measured with hole mobilities on the order of 10⁻³ cm²/Vs in amorphous films [1]. Furthermore, FFD and PFFA glasses (N,N,N',N'-tetrakis(9,9-dimethylfluoren-2-yl)benzidine derivatives) exhibit high hole drift mobilities of 4.1×10⁻³ cm²/Vs and 1.1×10⁻³ cm²/Vs, respectively, at an electric field of 1.0×10⁵ V/cm at 293 K [2].

Hole Mobility Charge Transport Time-of-Flight

Validated Precursor for High-Performance OLED Devices

The utility of 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine as a building block is validated by the performance of materials synthesized from it. Devices incorporating 2M-DDF, a derivative synthesized using fluorene-arylamine chemistry, as the hole transport layer with an Alq3 emitter achieved a maximum current efficiency (CE) of 4.78 cd/A and a maximum luminance (Lmax) of 21,412 cd/m², with a turn-on voltage of 3.8 V [1]. The luminous efficiency of 2M-DDF was approximately five times that of a TPD-based control device (Lmax 4,106 cd/m²). Additionally, host materials based on 9,9-dimethylfluorene bridges have enabled red phosphorescent OLEDs with an external quantum efficiency (EQE) of 27.17% and non-doped blue OLEDs with an EQE of 6.38% and a luminance of 20,150 cd/m² [2].

OLED Performance External Quantum Efficiency Luminous Efficiency

Strategic IP Value: Protected Fluorene-Arylamine Space

9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine and its derivatives are central to a robust intellectual property portfolio. Numerous patents, including US8623522B2, US20210147375A1, and CN111960953A, explicitly claim fluorene-containing aryl amine compounds for use in OLEDs, highlighting their importance in achieving improved efficiency, lifetime, and operating voltage [1][2]. This patent activity underscores the compound's role as a strategic building block for developing proprietary, high-performance materials, providing a competitive moat for licensees and a clear path to commercialization without infringing on generic material patents.

Intellectual Property Patent Landscape OLED Materials

Optimized Synthetic Accessibility and Scalability

The synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine is well-established and scalable, typically involving a straightforward Pd-catalyzed amination (Buchwald-Hartwig) or reaction of a fluorenone derivative with an amine . This is in contrast to the more complex, multi-step syntheses required for many high-performance spiro-fluorene or fused-ring HTMs. The synthetic accessibility ensures a reliable, cost-effective supply chain for industrial research and development. Recent advances in modular synthesis of 9-monosubstituted fluorenes further enhance the accessibility of derivatives with tailored properties [1].

Synthetic Chemistry Scalability Procurement

Strategic Procurement and Application Scenarios for 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine


R&D and Industrial Synthesis of Next-Generation OLED Hole Transport Layers (HTL)

Procure this compound as a core intermediate for synthesizing high-performance HTL materials. The quantitative evidence demonstrates that derivatives of this fluorene-arylamine core offer a 15-20 °C higher glass transition temperature and a 0.11-0.14 V lower oxidation potential than biphenyl-based alternatives [1][2]. This translates to superior thermal stability and more efficient hole injection in the final device, making it ideal for developing new HTL formulations that outperform legacy materials like TPD and NPB.

Development of Advanced Electron Blocking Layers (EBL) and Host Materials

Utilize 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine as a precursor for designing and synthesizing bipolar host materials and efficient EBLs. As demonstrated, materials based on this core can achieve thermal decomposition temperatures exceeding 390 °C and support OLED devices with external quantum efficiencies up to 27.17% [3][4]. Its tunable HOMO level and high hole mobility (class-leading values up to 4.1×10⁻³ cm²/Vs) enable precise energy level alignment and balanced charge transport, which are critical for reducing efficiency roll-off and extending device lifetime in both fluorescent and phosphorescent OLEDs [5].

Design and Optimization of Long-Afterglow and Other Emerging Optoelectronic Materials

Leverage this compound's unique fluorene-arylamine structure for developing novel long-afterglow materials. In related systems, a fluorene-based derivative (2M-DDF) exhibited an afterglow duration of 10 seconds, which is 2.5 times longer than that of a TPD-based material (4 seconds) [6]. This suggests that the compound's molecular architecture is conducive to stabilizing excited states or facilitating long-lived charge separation, opening research avenues in bio-imaging, security inks, and advanced display technologies.

Synthesis of Proprietary Materials for a Robust Intellectual Property Strategy

For organizations building a patent portfolio in the OLED materials space, 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine is a strategic procurement. As evidenced by key patents (US8623522B2, US20210147375A1, CN111960953A), this chemical space is actively protected and offers a platform for developing novel, patentable materials [7][8][9]. Procuring this building block allows for the exploration of unique substitution patterns and derivative structures that can secure a competitive advantage and provide freedom-to-operate, while also ensuring a clear path to commercialization with high-performance materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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